molecular formula C20H17ClN2O4 B449646 5-[(2-chlorophenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide

5-[(2-chlorophenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide

Cat. No. B449646
M. Wt: 384.8g/mol
InChI Key: BQGDCUBBCXAHON-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-N-[(4-methoxyphenyl)methylideneamino]-2-furancarboxamide is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : This compound has been used as a starting point for synthesizing various heterocyclic compounds, such as thiosemicarbazides and oxadiazole derivatives, which have been characterized by IR, NMR, and mass spectral studies (Bekircan, Ülker, & Menteşe, 2015).
  • Formation of Schiff Base Compounds : It has been involved in the formation of Schiff base compounds, which are characterized by their antibacterial and antifungal activities (Hu, Xue, Zhao, & Yang, 2015).

Biological Activities

  • Antibacterial and Antifungal Properties : Some compounds derived from this chemical have shown notable antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Sirajuddin, Uddin, Ali, & Tahir, 2013).
  • Antioxidant Potential : Derivatives of this compound have demonstrated significant antioxidant activities, suggesting their potential in preventing oxidative stress-related diseases (Shehzadi et al., 2018).

Chemical Properties and Interactions

  • Catalytic Properties : Some derivatives have been studied for their catalytic properties, such as in the case of dioxomolybdenum(VI) complexes derived from similar benzohydrazone derivatives (Xue, Zhao, Zhao, & Yang, 2017).
  • NMR Spectroscopy Studies : The compound has been used in studies to understand the influence of molecular rotation on NMR spectra, which is crucial in molecular structure determination (Diehl, Kellerhals, & Niederberger, 1970).

properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-25-15-8-6-14(7-9-15)12-22-23-20(24)19-11-10-16(27-19)13-26-18-5-3-2-4-17(18)21/h2-12H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

BQGDCUBBCXAHON-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-chlorophenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide

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